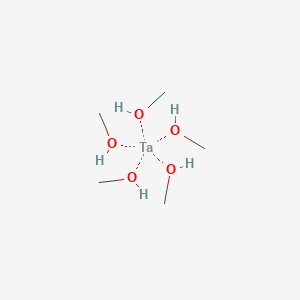
Tantalum methoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tantalum methoxide, also known as Tantalum(V) methoxide, is an organometallic compound with the chemical formula Ta(OCH₃)₅. It is a white powder that is highly reactive and sensitive to moisture and air. This compound is primarily used as a precursor in the synthesis of other tantalum-containing compounds and materials.
Vorbereitungsmethoden
Tantalum methoxide can be synthesized through several methods. One common approach involves the reaction of tantalum pentachloride with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
[ \text{TaCl}_5 + 5 \text{CH}_3\text{OH} \rightarrow \text{Ta(OCH}_3\text{)}_5 + 5 \text{HCl} ]
Another method involves the anodic oxidation of tantalum metal in anhydrous methanol. This electrochemical approach can yield high-purity this compound.
Analyse Chemischer Reaktionen
Tantalum methoxide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
-
Hydrolysis: : When exposed to moisture, this compound rapidly hydrolyzes to form tantalum oxide and methanol: [ \text{Ta(OCH}_3\text{)}_5 + 5 \text{H}_2\text{O} \rightarrow \text{Ta}_2\text{O}_5 + 10 \text{CH}_3\text{OH} ]
-
Oxidation: : this compound can be oxidized to form tantalum pentoxide, a material used in various high-tech applications: [ 2 \text{Ta(OCH}_3\text{)}_5 + 5 \text{O}_2 \rightarrow 2 \text{Ta}_2\text{O}_5 + 10 \text{CH}_3\text{OH} ]
-
Substitution: : this compound can undergo substitution reactions with other alcohols to form different tantalum alkoxides: [ \text{Ta(OCH}_3\text{)}_5 + 5 \text{ROH} \rightarrow \text{Ta(OR)}_5 + 5 \text{CH}_3\text{OH} ]
Wissenschaftliche Forschungsanwendungen
Tantalum methoxide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Catalysis: this compound is used as a catalyst in various organic synthesis reactions, including the polymerization of olefins and the synthesis of fine chemicals.
Material Science: It serves as a precursor for the deposition of tantalum oxide thin films, which are used in microelectronics, optics, and protective coatings.
Biomedical Research: Tantalum-containing compounds are investigated for their potential use in medical implants and devices due to their biocompatibility and corrosion resistance.
Energy Storage: this compound is explored for its potential use in the development of advanced energy storage materials, such as supercapacitors and batteries.
Wirkmechanismus
The mechanism of action of tantalum methoxide in various applications is primarily based on its ability to form strong bonds with oxygen and other electronegative elements. In catalysis, this compound can activate substrates by coordinating to them and facilitating their transformation into desired products. In material science, the compound’s reactivity with oxygen allows for the formation of high-quality tantalum oxide films through processes like chemical vapor deposition.
Vergleich Mit ähnlichen Verbindungen
Tantalum methoxide can be compared to other tantalum alkoxides, such as tantalum ethoxide and tantalum butoxide. These compounds share similar reactivity patterns but differ in their alkoxide groups, which can influence their solubility, volatility, and reactivity. For example:
Tantalum ethoxide (Ta(OEt)₅): This compound is similar to this compound but has ethoxide groups instead of methoxide. It is often used in the same applications but may offer different solubility and volatility properties.
Tantalum butoxide (Ta(OBut)₅): With butoxide groups, this compound is less volatile than this compound and ethoxide, making it suitable for applications requiring lower volatility.
This compound is unique due to its high reactivity and ability to form strong bonds with oxygen, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C5H20O5Ta |
|---|---|
Molekulargewicht |
341.16 g/mol |
IUPAC-Name |
methanol;tantalum |
InChI |
InChI=1S/5CH4O.Ta/c5*1-2;/h5*2H,1H3; |
InChI-Schlüssel |
LVNAMAOHFNPWJB-UHFFFAOYSA-N |
Kanonische SMILES |
CO.CO.CO.CO.CO.[Ta] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















